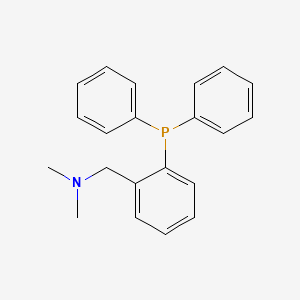
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine is an organophosphorus compound that features a phosphine group attached to a phenyl ring, which is further connected to a dimethylmethanamine moiety
Méthodes De Préparation
The synthesis of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromophenylphosphine with N,N-dimethylmethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Analyse Des Réactions Chimiques
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.
Coordination: As a ligand, it can coordinate with transition metals to form complexes. These complexes can be synthesized under mild conditions using metal precursors such as palladium chloride or platinum chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coordination with metals forms metal-phosphine complexes.
Applications De Recherche Scientifique
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their structural and electronic properties.
Catalysis: Metal complexes of this compound are investigated for their catalytic activity in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Medicinal Chemistry: The compound and its metal complexes are explored for potential therapeutic applications, such as anticancer agents, due to their ability to interact with biological molecules.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine primarily involves its role as a ligand in metal complexes. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed. For example, in hydrogenation reactions, the metal-phosphine complex activates hydrogen molecules, enabling their addition to unsaturated substrates.
Comparaison Avec Des Composés Similaires
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)benzene: This compound also features diphenylphosphine groups attached to a benzene ring but lacks the dimethylmethanamine moiety. It is commonly used as a bidentate ligand in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane: Similar to the above compound but with an ethane backbone, it is another widely used bidentate ligand.
1,2,3-Triazole based bisphosphine ligands: These ligands contain triazole rings and diphenylphosphine groups, offering versatile coordination modes and applications in catalysis.
The uniqueness of this compound lies in its combination of a phosphine group with a dimethylmethanamine moiety, which provides distinct electronic and steric properties that can influence its coordination behavior and catalytic activity.
Propriétés
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c1-22(2)17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POILNYUNIDNVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53881-33-7 | |
| Record name | 53881-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)
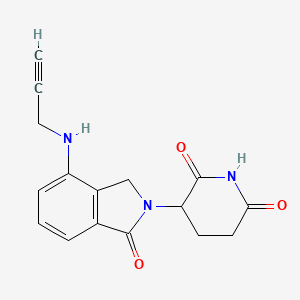
![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)

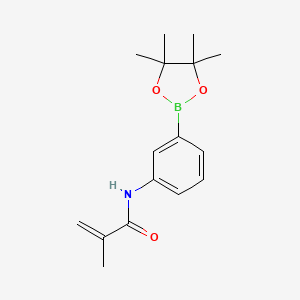

![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)
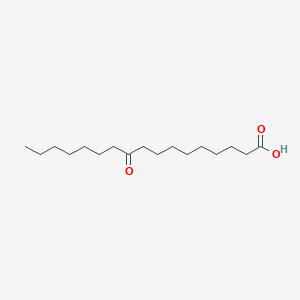

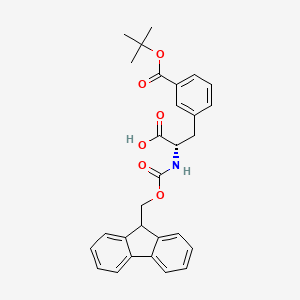
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223182.png)
